molecular formula C12H14BrFO3 B14017975 Ethyl 5-bromo-2-fluoro-3-isopropoxybenzoate

Ethyl 5-bromo-2-fluoro-3-isopropoxybenzoate

Cat. No.: B14017975
M. Wt: 305.14 g/mol
InChI Key: RHLOGFYBQVTCEQ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-fluoro-3-isopropoxybenzoate is an organic compound with the molecular formula C12H14BrFO3 and a molecular weight of 305.14 g/mol . It is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a benzoate ester. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-2-fluoro-3-isopropoxybenzoate typically involves the esterification of 5-bromo-2-fluoro-3-isopropoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-fluoro-3-isopropoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-bromo-2-fluoro-3-isopropoxybenzoate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-fluoro-3-isopropoxybenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to participate in various biochemical pathways. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can then interact with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-2-fluorobenzoate
  • Ethyl 5-bromo-3-isopropoxybenzoate
  • Ethyl 2-fluoro-3-isopropoxybenzoate

Uniqueness

Ethyl 5-bromo-2-fluoro-3-isopropoxybenzoate is unique due to the simultaneous presence of bromine, fluorine, and isopropoxy groups on the benzoate ester. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C12H14BrFO3

Molecular Weight

305.14 g/mol

IUPAC Name

ethyl 5-bromo-2-fluoro-3-propan-2-yloxybenzoate

InChI

InChI=1S/C12H14BrFO3/c1-4-16-12(15)9-5-8(13)6-10(11(9)14)17-7(2)3/h5-7H,4H2,1-3H3

InChI Key

RHLOGFYBQVTCEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)OC(C)C)F

Origin of Product

United States

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